molecular formula C5H7ClN2O B2856430 2-Chloro-5-isopropyl-1,3,4-oxadiazole CAS No. 1368687-66-4

2-Chloro-5-isopropyl-1,3,4-oxadiazole

Cat. No.: B2856430
CAS No.: 1368687-66-4
M. Wt: 146.57
InChI Key: NJQDEQNMPBIPEW-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropyl-1,3,4-oxadiazole is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms, one oxygen atom, and a chlorine substituent at the second position. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science.

Mechanism of Action

Target of Action

Oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that 2-Chloro-5-isopropyl-1,3,4-oxadiazole may also target similar pathogens.

Mode of Action

Oxadiazoles possess hydrogen bond acceptor properties , which may facilitate their interaction with biological targets. The electronegativities of nitrogen and oxygen in the oxadiazole ring could potentially form hydrogen bonds with the target proteins, disrupting their normal function .

Biochemical Pathways

Oxadiazole derivatives have shown broad-spectrum biological activities against various pathogens . Therefore, it’s likely that this compound may affect multiple biochemical pathways related to these pathogens.

Result of Action

Given the anti-infective activities of oxadiazole derivatives , it’s plausible that this compound may exert similar effects, potentially inhibiting the growth of various pathogens at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-isopropyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with orthoesters or carboxylic acids under acidic or basic conditions. For instance, the treatment of benzaldehyde with malonic acid in the presence of catalytic piperidine at elevated temperatures can yield oxadiazole derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may utilize continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-isopropyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amines, thioethers, or other substituted oxadiazoles.

    Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides.

    Reduction Products: Reduction typically yields reduced oxadiazole derivatives with altered functional groups.

Scientific Research Applications

2-Chloro-5-isopropyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,2,4-Oxadiazole: Another regioisomer with different electronic properties and reactivity.

    1,3,4-Thiadiazole: Contains sulfur instead of oxygen, leading to distinct chemical behavior.

    1,2,5-Oxadiazole:

Uniqueness: 2-Chloro-5-isopropyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its chlorine substituent and isopropyl group contribute to its unique chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-chloro-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQDEQNMPBIPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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